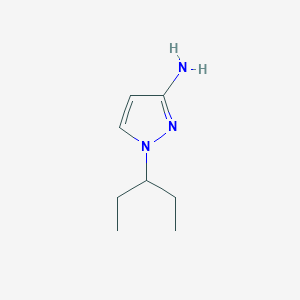![molecular formula C12H17ClF3N B6416125 (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 1240568-68-6](/img/structure/B6416125.png)
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound with the molecular formula C12H16F3NHCl It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and an amine group bonded to a 2-methylpropyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-methylpropylamine in the presence of a base such as sodium hydroxide. This reaction forms the intermediate (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the amine group.
Reduction: Compounds with reduced fluorine content on the trifluoromethyl group.
Substitution: Various substituted derivatives on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(2-Methylpropyl)({[4-methylphenyl]methyl})amine hydrochloride: Similar structure but lacks the trifluoromethyl group.
(2-Methylpropyl)({[4-chlorophenyl]methyl})amine hydrochloride: Contains a chlorine atom instead of the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
2-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N.ClH/c1-9(2)7-16-8-10-3-5-11(6-4-10)12(13,14)15;/h3-6,9,16H,7-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZAYKJRTANSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
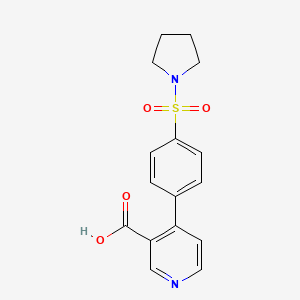
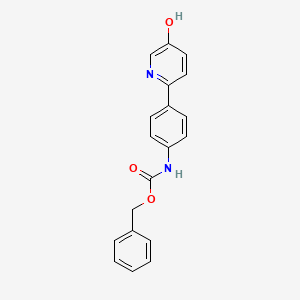
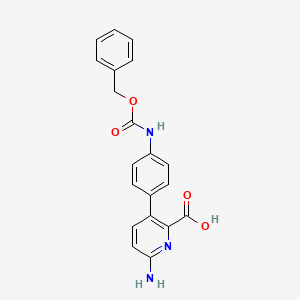
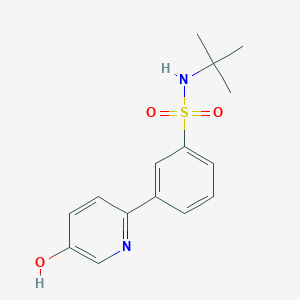
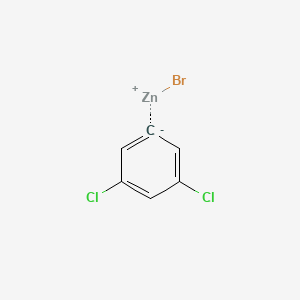
![13-hydroxy-10,16-bis(2,3,4,5,6-pentafluorophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6416077.png)
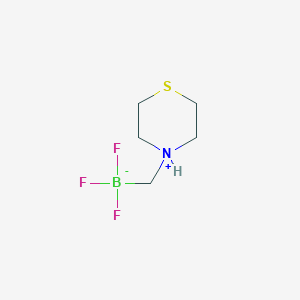
![[1,2,5]Oxadiazolo[3,4-b]pyridin-6-ylboronic acid](/img/structure/B6416093.png)

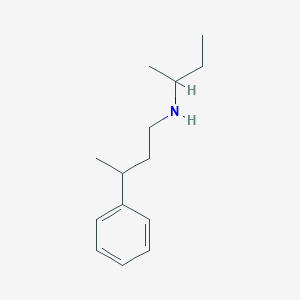
![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)
![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)
![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)
